molecular formula C13H19N3 B11888435 7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1260859-41-3

7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11888435
CAS No.: 1260859-41-3
M. Wt: 217.31 g/mol
InChI Key: LPCXVOVKNRPKKT-UHFFFAOYSA-N
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Description

7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a piperazine ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby disrupting cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a tetrahydroisoquinoline structure makes it a versatile compound for various applications in medicinal chemistry .

Properties

CAS No.

1260859-41-3

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

7-piperazin-1-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H19N3/c1-2-13(16-7-5-14-6-8-16)9-12-10-15-4-3-11(1)12/h1-2,9,14-15H,3-8,10H2

InChI Key

LPCXVOVKNRPKKT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N3CCNCC3

Origin of Product

United States

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